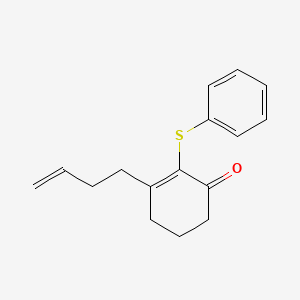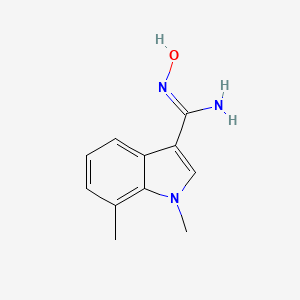
(Difluoroamino)trinitromethane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Difluoroamino)trinitromethane is a highly energetic compound known for its unique chemical structure and properties It contains a difluoroamino group and three nitro groups attached to a central carbon atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (difluoroamino)trinitromethane typically involves the reaction of polynitroalkanes with difluoroamine. One common method includes the reaction of tetranitromethane with difluoroamine under controlled conditions to yield the desired product . The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and specific reagents such as metal fluorides (e.g., potassium fluoride and cesium fluoride) to facilitate the substitution reactions .
Industrial Production Methods: Industrial production methods for this compound are not widely documented, likely due to the specialized nature of the compound and its applications. the principles of large-scale synthesis would involve optimizing the reaction conditions and scaling up the laboratory procedures while ensuring safety and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions: (Difluoroamino)trinitromethane undergoes various chemical reactions, including substitution reactions. For example, it reacts with metal fluorides like potassium fluoride and cesium fluoride in DMF to substitute one nitro group with a fluorine atom, forming (difluoroamino)dinitrofluoromethane . Another reaction involves the use of lithium bromide in ethanol or DMF, which results in the formation of bromonitrofluoromethane rather than the expected bromo derivative .
Common Reagents and Conditions:
Metal Fluorides (KF, CsF): Used in DMF to facilitate substitution reactions.
Lithium Bromide (LiBr): Used in ethanol or DMF for specific substitution reactions.
Major Products:
(Difluoroamino)dinitrofluoromethane: Formed by substitution of one nitro group with a fluorine atom.
Bromonitrofluoromethane: Formed by reaction with lithium bromide.
Wissenschaftliche Forschungsanwendungen
(Difluoroamino)trinitromethane has several scientific research applications, particularly in the field of energetic materials. Its high energy content makes it suitable for use in explosives and propellants. The compound’s unique properties also make it a subject of interest in the development of new energetic materials with enhanced stability and performance .
Wirkmechanismus
The mechanism of action of (difluoroamino)trinitromethane involves its ability to undergo rapid decomposition and release a significant amount of energy. The presence of both difluoroamino and nitro groups contributes to its high reactivity and energy release. The compound’s molecular structure allows for the formation of coordination complexes, which play a crucial role in its chemical behavior . The amphoteric nature of the difluoroamino group enables it to participate in various chemical reactions, leading to the formation of highly energetic intermediates .
Vergleich Mit ähnlichen Verbindungen
- (Difluoroamino)dinitromethane
- (Difluoroamino)nitromethane
- (Difluoroamino)trinitroethane
Comparison: (Difluoroamino)trinitromethane is unique due to the presence of three nitro groups and one difluoroamino group, which contribute to its high energy content and reactivity. Compared to similar compounds like (difluoroamino)dinitromethane and (difluoroamino)nitromethane, this compound exhibits higher stability and energy release due to the additional nitro groups . This makes it particularly valuable in applications requiring high-performance energetic materials.
Eigenschaften
CAS-Nummer |
157066-33-6 |
|---|---|
Molekularformel |
CF2N4O6 |
Molekulargewicht |
202.03 g/mol |
IUPAC-Name |
N,N-difluoro-1,1,1-trinitromethanamine |
InChI |
InChI=1S/CF2N4O6/c2-4(3)1(5(8)9,6(10)11)7(12)13 |
InChI-Schlüssel |
BYSCXXYPUILHSM-UHFFFAOYSA-N |
Kanonische SMILES |
C(N(F)F)([N+](=O)[O-])([N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Butanal, 4-[[tris(1-methylethyl)silyl]oxy]-](/img/structure/B14281456.png)
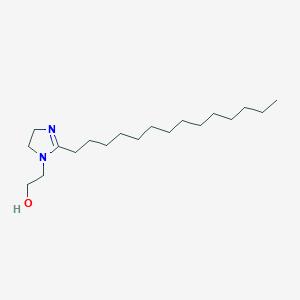
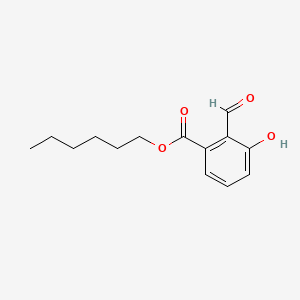
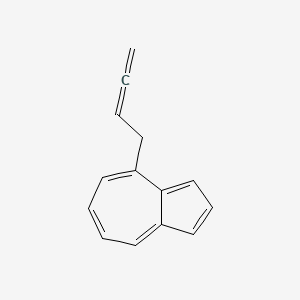
![6-[({8-[4'-(Decyloxy)[1,1'-biphenyl]-4-yl]-1,1,1-trifluorooctan-2-yl}oxy)carbonyl]naphthalene-2-carboxylate](/img/structure/B14281475.png)
![2,2'-{[3-(Hexadecyloxy)propyl]azanediyl}di(ethan-1-ol)](/img/structure/B14281497.png)
![[1,1'-Binaphthalene]-2,2'-diol, 7,7'-dimethoxy-](/img/structure/B14281505.png)
![tert-butyl (2S)-2-[(1S,2R)-1-hydroxy-3-[(1S)-2-hydroxy-1,2,2-triphenylethoxy]-2-methyl-3-oxopropyl]pyrrolidine-1-carboxylate](/img/structure/B14281513.png)


![5-[(E)-(4-Methoxyphenyl)diazenyl]quinolin-8-amine](/img/structure/B14281519.png)

